4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-4-fluoro-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25666693-Compound-104 is a small molecular drug primarily indicated for cancer-related pain . It targets the transient receptor potential cation channel V1 (TRPV1), which is involved in the detection of noxious chemical and thermal stimuli . This compound is an antagonist of TRPV1, making it effective in mediating inflammatory pain and hyperalgesia .
Preparation Methods
The preparation of PMID25666693-Compound-104 involves several synthetic routes and reaction conditions. One method includes the use of a phosphine-containing compound and 3-substituted-1,4,2-dioxazole-5-ketone as raw materials, reacting under the condition of an iron catalyst to generate P-N bond-containing compounds . Industrial production methods for this compound are not explicitly detailed in the available literature, but typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy.
Chemical Reactions Analysis
PMID25666693-Compound-104 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID25666693-Compound-104 has a wide range of scientific research applications:
Chemistry: It is used in the study of TRPV1 antagonists and their effects on pain modulation.
Biology: It helps in understanding the role of TRPV1 in nociceptive neurons and inflammatory pain.
Medicine: It is being explored for its potential in treating cancer-related pain and other pain disorders.
Mechanism of Action
The mechanism of action of PMID25666693-Compound-104 involves its antagonistic effect on the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . By blocking TRPV1, the compound prevents the influx of calcium ions, thereby reducing the sensation of pain and inflammation .
Comparison with Similar Compounds
PMID25666693-Compound-104 is unique in its specific targeting of TRPV1. Similar compounds include:
Capsaicin: An agonist of TRPV1, used in topical pain relief treatments.
CNTX-4975: Another TRPV1 antagonist in clinical trials for pain management.
GRC-15300: A TRPV1 antagonist being studied for its effects on neuropathic pain.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.
Properties
Molecular Formula |
C20H20ClF4N3O3 |
---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-4-fluoro-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C20H20ClF4N3O3/c21-15-9-12(16(30)11-29)10-26-17(15)19(22)5-7-28(8-6-19)18(31)27-14-3-1-13(2-4-14)20(23,24)25/h1-4,9-10,16,29-30H,5-8,11H2,(H,27,31)/t16-/m1/s1 |
InChI Key |
DSVBUDHKIZVCPH-MRXNPFEDSA-N |
Isomeric SMILES |
C1CN(CCC1(C2=C(C=C(C=N2)[C@@H](CO)O)Cl)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CN(CCC1(C2=C(C=C(C=N2)C(CO)O)Cl)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.